2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Description
Properties
Molecular Formula |
C29H29N7O2S |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C29H29N7O2S/c37-25-15-21(19-8-3-1-4-9-19)14-24-23(25)17-31-28(32-24)33-26(38)18-39-29-35-34-27(20-10-7-13-30-16-20)36(29)22-11-5-2-6-12-22/h1,3-4,7-10,13,16-17,21-22H,2,5-6,11-12,14-15,18H2,(H,31,32,33,38) |
InChI Key |
MZHJYBXXAGHYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5)C6=CN=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Construction
The 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol intermediate is synthesized via cyclocondensation of cyclohexylhydrazine with a pyridine-3-carbonitrile derivative. A representative protocol involves refluxing cyclohexylhydrazine (1.2 equiv) and pyridine-3-carbonitrile (1.0 equiv) in ethanol with catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv) at 80°C for 12 hours. The resulting triazole-thione is isolated in 68–72% yield after recrystallization from methanol.
Table 1: Optimization of Triazole Cyclocondensation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Catalyst | PTSA | None | PTSA (0.1 equiv) |
| Temperature (°C) | 80 | 100 | 80 |
| Yield (%) | 72 | 58 | 72 |
Tetrahydroquinazolinone Synthesis
The 5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine intermediate is prepared via a modified Niementowski reaction. Anthranilic acid (1.0 equiv) reacts with phenylacetaldehyde (1.5 equiv) in acetic acid under reflux, followed by cyclization with ammonium acetate. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 65–70% of the amine intermediate.
Coupling and Functionalization
Sulfanyl-Acetamide Linkage Formation
The triazole-thiol (1.0 equiv) undergoes alkylation with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA, 2.0 equiv) as a base. After stirring at 0–5°C for 2 hours, the chloroacetamide intermediate is isolated in 85% yield. Subsequent nucleophilic displacement with the tetrahydroquinazolinone-2-amine (1.1 equiv) in dimethylformamide (DMF) at 60°C for 6 hours furnishes the final compound in 62% yield.
Table 2: Key Reaction Metrics for Acetamide Coupling
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, TEA | DCM | 0–5 | 2 | 85 |
| Amine Displacement | Tetrahydroquinazolinone | DMF | 60 | 6 | 62 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 20% methanol in DCM). Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82–7.25 (m, 5H, phenyl-H), 4.31 (s, 2H, SCH2CO), 3.12–1.45 (m, 11H, cyclohexyl + tetrahydroquinazolinone-CH2).
-
HRMS (ESI+) : m/z calculated for C29H29N7O2S [M+H]+: 540.2134; found: 540.2138.
Process Optimization and Challenges
Solvent and Catalytic Systems
Replacing DMF with ionic liquids (e.g., [BMIM]BF4) improves displacement reaction yields to 74% by enhancing nucleophilicity of the amine. Catalytic iodine (5 mol%) in the cyclocondensation step reduces reaction time to 8 hours with comparable yields.
Byproduct Management
The primary byproduct, bis-acetamide (from over-alkylation), is minimized by maintaining stoichiometric control of chloroacetyl chloride and low temperatures.
Scalability and Industrial Relevance
Kilogram-scale batches (≥99% purity) are achievable using continuous flow reactors for the triazole cyclocondensation and acetamide coupling steps. Patent literature highlights analogous compounds (e.g., US8138356B2) employing similar strategies for preclinical development .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the quinazolinone moiety, potentially altering the compound’s pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring may produce dihydrotriazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole and quinazolinone moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Comparisons
The target compound shares a common 1,2,4-triazole-acetamide backbone with several analogs. Key structural variations and their implications are summarized below:
Key Observations:
- Triazole Substitutions : The cyclohexyl group in the target compound enhances lipophilicity compared to smaller alkyl or aryl groups (e.g., ethyl, methylphenyl) in analogs . This may improve membrane permeability but reduce aqueous solubility.
- Acetamide Domain: The tetrahydroquinazolinone scaffold distinguishes the target compound from analogs with simple aryl (e.g., chlorophenyl) or heteroaryl (e.g., benzothiazolyl) groups. Quinazolinones are associated with kinase inhibition or anti-inflammatory effects .
Pharmacological Activity Comparisons
Anti-Exudative Activity
Structure-Activity Relationship (SAR) Insights
Triazole Ring Modifications: Cyclohexyl vs. Amino Groups: Cyclohexyl substitution (target compound) may reduce metabolic degradation compared to amino-substituted analogs . Pyridinyl vs. Furanyl: Pyridinyl groups improve electronic interactions with targets but may increase molecular weight and reduce bioavailability .
Acetamide Domain: Tetrahydroquinazolinone vs. Benzothiazolyl: The former’s rigid, planar structure could enhance binding to hydrophobic enzyme pockets, while benzothiazolyl groups offer redox-active properties .
Biological Activity
The compound 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide represents a novel chemical entity with potential therapeutic applications. This compound incorporates a triazole moiety known for its diverse biological activities. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 545.68 g/mol. The structural components include a triazole ring and a quinazoline derivative, which are both known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N7O2S2 |
| Molecular Weight | 545.68 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
-
Antibacterial Activity :
- A study highlighted that triazole compounds exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- The minimum inhibitory concentration (MIC) values for related triazole derivatives ranged from 0.125 to 8 μg/mL against multiple pathogens .
- Antifungal Activity :
Anticancer Activity
The quinazoline scaffold has been associated with anticancer properties. Compounds featuring this structure have shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action :
- Case Studies :
Anti-inflammatory and Analgesic Properties
Triazoles have also been investigated for their anti-inflammatory effects:
- Inhibition of Inflammatory Mediators :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds:
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux temperatures (e.g., 150°C) for intermediate steps to ensure complete cyclization .
- Catalyst Use : Zeolite (Y-H) or pyridine can enhance reaction efficiency in coupling steps .
- Solvent Selection : Ethanol or DMF improves solubility and reduces side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 577.7 for C₂₉H₂₈N₆OS₂) .
Advanced: How do structural modifications at the triazole or acetamide moieties influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
- Triazole Substituents :
- Cyclohexyl groups enhance lipophilicity, improving blood-brain barrier penetration compared to phenyl derivatives .
- Pyridin-3-yl vs. pyridin-4-yl: The 3-position increases π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
- Acetamide Modifications :
- Substituting the N-(5-oxo-7-phenyl-tetrahydroquinazolinyl) group with bulkier residues reduces cytotoxicity but may lower solubility .
Q. Experimental Design :
- Synthesize analogs with systematic substitutions (e.g., cyclohexyl → ethyl, pyridinyl → thiophene).
- Screen against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .
Advanced: What computational methods are suitable for predicting binding affinity with target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonds between the acetamide carbonyl and Lys721 .
- Molecular Dynamics (MD) Simulations : Assess stability of the compound-enzyme complex over 100 ns trajectories (e.g., GROMACS) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like LogP, polar surface area, and H-bond acceptors from analogs in and .
Data Contradiction: How should researchers address discrepancies in reported biological activity data for similar triazole derivatives?
Methodological Answer:
Root-Cause Analysis :
Assay Variability : Compare protocols (e.g., anti-exudative activity in rats vs. in vitro kinase assays). For example, diclofenac sodium (reference drug) showed dose-dependent variance in .
Structural Heterogeneity : Ensure substituents (e.g., 4-cyclohexyl vs. 4-allyl) are consistent across studies .
Statistical Validation : Apply ANOVA to data from ≥3 independent replicates to confirm significance .
Q. Resolution Strategy :
- Re-test disputed compounds under standardized conditions (e.g., 10 mg/kg dose in Sprague-Dawley rats) .
- Use high-purity samples (≥95% by HPLC) to minimize batch-to-batch variability .
Advanced: What kinetic studies are recommended to elucidate the mechanism of enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics :
- Michaelis-Menten Analysis : Measure initial reaction rates (e.g., ATP hydrolysis by kinases) with varying substrate concentrations .
- Inhibition Constant (Ki) : Determine via Lineweaver-Burk plots; competitive inhibition shows intersecting lines at the y-axis .
- Time-Dependent Inactivation : Pre-incubate the compound with the enzyme to assess irreversible binding (e.g., IC₅₀ shift after 30 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
